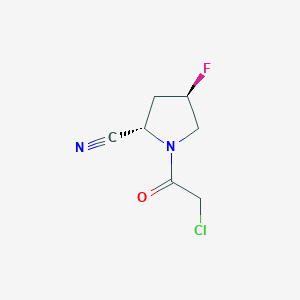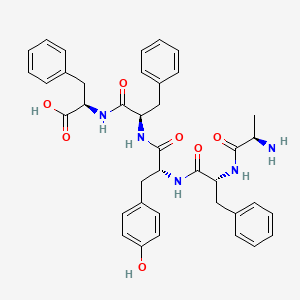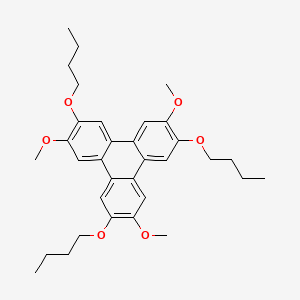![molecular formula C15H12N2OS B12599427 (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone CAS No. 914644-36-3](/img/structure/B12599427.png)
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone is a heterocyclic compound that features a thienopyridine core structure
Preparation Methods
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminothiophene with a suitable pyridine derivative, followed by further functionalization to introduce the 4-methylphenyl group. The reaction conditions often involve the use of organic solvents such as ethanol or tetrahydrofuran (THF), and catalysts like triethylamine .
Chemical Reactions Analysis
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone can be compared with other similar compounds, such as:
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone: This compound lacks the 4-methyl group, which can affect its reactivity and biological activity.
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone:
(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone: The trifluoromethyl group introduces different electronic effects, impacting the compound’s behavior in various reactions.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Properties
CAS No. |
914644-36-3 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(2-aminothieno[2,3-c]pyridin-3-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H12N2OS/c1-9-2-4-10(5-3-9)14(18)13-11-6-7-17-8-12(11)19-15(13)16/h2-8H,16H2,1H3 |
InChI Key |
SACBIZMEMIWWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CN=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


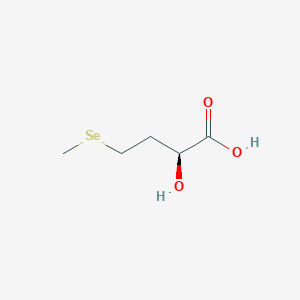
![3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate](/img/structure/B12599358.png)
![2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate](/img/structure/B12599362.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)
![[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12599377.png)
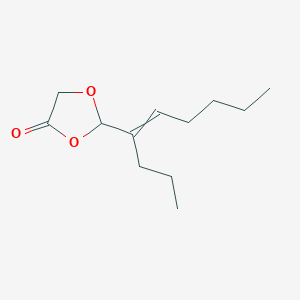
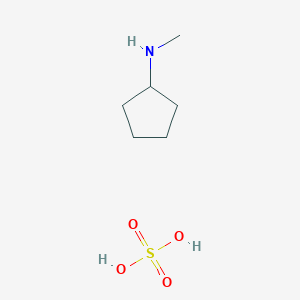
![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)
